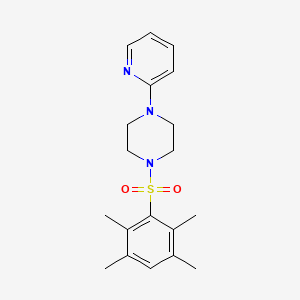

1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine

Description

1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a piperazine derivative featuring a pyridin-2-yl group at the 1-position and a 2,3,5,6-tetramethylphenylsulfonyl moiety at the 4-position. The sulfonyl group introduces strong electron-withdrawing effects, while the tetramethylphenyl substituent provides steric bulk. Piperazine-based sulfonamides are widely explored for pharmacological applications, including enzyme inhibition and receptor modulation, due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

1-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-14-13-15(2)17(4)19(16(14)3)25(23,24)22-11-9-21(10-12-22)18-7-5-6-8-20-18/h5-8,13H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCIDLIDKQGRBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C21H28N4O2S

- Molecular Weight : 388.54 g/mol

- CAS Number : 86523-71-9

- Density : 1.123 g/cm³

- Boiling Point : 583.4 °C at 760 mmHg

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor effects

- Antibacterial properties

- Antifungal activity

The biological mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that it may act through the inhibition of specific enzymes and pathways involved in tumor growth and microbial resistance.

Synthesis Methodology

The synthesis of this compound involves several steps:

- Formation of the Piperazine Ring : The piperazine moiety is synthesized via cyclization reactions.

- Sulfonylation : Introduction of the sulfonyl group to enhance biological activity.

- Pyridine Substitution : The pyridine ring is incorporated to improve pharmacological properties.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

Detailed Research Findings

- Antitumor Activity :

- Antibacterial Properties :

- Antifungal Activity :

Scientific Research Applications

1.1. Monoamine Oxidase Inhibition

Research has indicated that compounds structurally related to piperazine derivatives exhibit potent inhibitory effects on monoamine oxidase (MAO), particularly MAO-B. For instance, studies have shown that certain piperazine derivatives can selectively inhibit MAO-B with high potency and selectivity indices, suggesting their potential use in treating neurodegenerative disorders such as Alzheimer's disease . The inhibition mechanism involves reversible and competitive interactions with the enzyme, which could lead to increased levels of neurotransmitters like dopamine and serotonin in the brain.

1.2. Anticancer Potential

The sulfonamide group in 1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine may also confer anticancer properties. Sulfonamides have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Research into related compounds has demonstrated that modifications in the piperazine structure can enhance cytotoxicity against specific cancer types .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that variations in substituents on the piperazine ring and the pyridine moiety can significantly alter biological activity. For example, modifications such as halogenation or the introduction of alkyl groups can enhance MAO-B inhibition or improve selectivity against other isoforms .

3.1. Neuroprotective Effects

A study investigating the neuroprotective effects of piperazine derivatives found that certain modifications led to significant reductions in neurotoxicity while maintaining MAO-B inhibition. For instance, compounds with specific substitutions demonstrated improved safety profiles in cellular models, indicating their potential as safer therapeutic options for neurological conditions .

3.2. Antimicrobial Activity

Another area of exploration is the antimicrobial activity of sulfonamide-containing piperazines. Research has shown that these compounds exhibit activity against various bacterial strains, potentially due to their ability to interfere with bacterial folate synthesis pathways .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Variations in the Piperazine Substituent

The pyridin-2-yl group distinguishes the target compound from analogs with alternative aryl or heteroaryl substituents. Key examples include:

Key Observations :

Variations in the Sulfonyl Group

The 2,3,5,6-tetramethylphenylsulfonyl group is compared to other aryl sulfonyl substituents:

Key Observations :

Functional Group Modifications

Replacing the sulfonyl group with amides or carbonyls alters pharmacological profiles:

Key Observations :

- Amide-linked piperazines () may exhibit greater conformational flexibility, affecting receptor selectivity .

Q & A

Basic: What are the common synthetic routes for 1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine?

The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:

- Sulfonylation : Reacting piperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (e.g., NaH or Et₃N in THF) to introduce the sulfonyl group .

- Pyridinyl Substitution : Coupling the sulfonylated piperazine with 2-chloropyridine or pyridinyl boronic acids via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .

- Optimization : Reaction conditions (temperature, solvent, catalysts) are critical. For example, palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .

Advanced: How can enantioselectivity be achieved during synthesis?

Asymmetric lithiation-trapping strategies using chiral ligands enable stereochemical control:

- Lithiation : Employ s-BuLi with (-)-sparteine or its surrogates to generate a chiral lithiated intermediate at the α-position of the piperazine ring .

- Electrophile Optimization : Sterically hindered electrophiles (e.g., bulky alkyl halides) minimize side reactions like ring fragmentation .

- Diamine Switch : Adjusting the chiral ligand (e.g., switching between sparteine enantiomers) improves enantioselectivity for specific electrophiles .

Basic: What spectroscopic methods confirm the compound’s structure?

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., pyridinyl protons at δ 7.2–8.5 ppm, sulfonyl group deshielding adjacent carbons) .

- IR Spectroscopy : Confirms sulfonyl (S=O stretches at ~1150–1300 cm⁻¹) and piperazine ring vibrations .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How does X-ray crystallography resolve structural ambiguities?

Crystal structure analysis provides:

- Conformational Details : Piperazine rings often adopt chair or boat conformations, with puckering parameters (Q, θ, φ) quantified using Cremer-Pople calculations .

- Intermolecular Interactions : Hydrogen bonding (e.g., N–H···Cl⁻ in salts) and π-stacking of aromatic groups stabilize the lattice .

- Chiral Centers : Absolute configuration determination for enantiopure derivatives .

Basic: How to evaluate its potential as a kinase inhibitor?

- Enzyme Assays : Measure IC₅₀ values against target kinases (e.g., tyrosine kinases) using ATP-competitive binding assays .

- Molecular Docking : Simulate binding modes with kinase active sites, focusing on interactions between the sulfonyl group and conserved lysine residues .

- Cellular Activity : Test cytotoxicity and selectivity in cancer cell lines vs. normal cells .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

- Substituent Variation : Modify the pyridinyl group (e.g., fluorination at C4) or sulfonyl aryl substituents (e.g., nitro or methoxy groups) to assess steric/electronic effects .

- Biological Profiling : Compare inhibitory activity across analogs using dose-response curves and kinetic binding assays (e.g., SPR) .

- Metabolic Stability : Evaluate cytochrome P450 interactions and plasma stability to identify metabolically robust derivatives .

Basic: What factors influence its chemical stability?

- pH Sensitivity : Sulfonamides hydrolyze under strongly acidic/basic conditions, releasing SO₂ and aryl fragments .

- Thermal Stability : Decomposition above 200°C generates toxic fumes (e.g., CO, NOₓ) .

- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation or moisture absorption .

Advanced: How to resolve contradictions in reported biological activity data?

- Assay Standardization : Control variables like ATP concentration, incubation time, and cell passage number .

- Metabolite Interference : Use LC-MS to identify active metabolites that may contribute to observed effects .

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .

Basic: What computational tools predict its physicochemical properties?

- LogP Calculation : Use software like MarvinSketch or Molinspiration to estimate lipophilicity .

- pKa Prediction : Tools like ACD/Labs or SPARC determine ionization states, critical for bioavailability .

- Solubility Modeling : COSMO-RS or QSPR models predict solubility in aqueous/organic solvents .

Advanced: How to optimize bioavailability through formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.